N-Methyl-L-alanine
N-Methyl-L-alanine
N-Methylalanine belongs to the class of organic compounds known as alanine and derivatives. Alanine and derivatives are compounds containing alanine or a derivative thereof resulting from reaction of alanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Methylalanine is soluble (in water) and a moderately acidic compound (based on its pKa).
N-methyl-L-alanine zwitterion is zwitterionic form of N-methyl-L-alanine arising from transfer of a proton from the carboxy to the amino group; major species at pH 7.3. It is a tautomer of a N-methyl-L-alanine.
N-methyl-L-alanine zwitterion is zwitterionic form of N-methyl-L-alanine arising from transfer of a proton from the carboxy to the amino group; major species at pH 7.3. It is a tautomer of a N-methyl-L-alanine.
Brand Name:
Vulcanchem
CAS No.:
3913-67-5
VCID:
VC21543683
InChI:
InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1
SMILES:
CC(C(=O)O)NC
Molecular Formula:
C4H9NO2
Molecular Weight:
103.12 g/mol
N-Methyl-L-alanine
CAS No.: 3913-67-5
Cat. No.: VC21543683
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.

Description | N-Methylalanine belongs to the class of organic compounds known as alanine and derivatives. Alanine and derivatives are compounds containing alanine or a derivative thereof resulting from reaction of alanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Methylalanine is soluble (in water) and a moderately acidic compound (based on its pKa). N-methyl-L-alanine zwitterion is zwitterionic form of N-methyl-L-alanine arising from transfer of a proton from the carboxy to the amino group; major species at pH 7.3. It is a tautomer of a N-methyl-L-alanine. |
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CAS No. | 3913-67-5 |
Molecular Formula | C4H9NO2 |
Molecular Weight | 103.12 g/mol |
IUPAC Name | (2S)-2-(methylamino)propanoic acid |
Standard InChI | InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1 |
Standard InChI Key | GDFAOVXKHJXLEI-VKHMYHEASA-N |
Isomeric SMILES | C[C@@H](C(=O)[O-])[NH2+]C |
SMILES | CC(C(=O)O)NC |
Canonical SMILES | CC(C(=O)[O-])[NH2+]C |
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